molecular formula C11H14FN B3327474 2-(4-Fluorophenyl)cyclopentan-1-amine CAS No. 344463-71-4

2-(4-Fluorophenyl)cyclopentan-1-amine

Cat. No.: B3327474
CAS No.: 344463-71-4
M. Wt: 179.23 g/mol
InChI Key: SBIOJANZHQTSRP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclopentan-1-amine is a cyclopentane-derived amine with a fluorine-substituted phenyl group at the 2-position and an amine group at the 1-position. Its molecular formula is C₁₁H₁₄FN, with a molecular weight of 179.24 g/mol and a purity of ≥98% (as reported for its structural analog, 1-(4-fluorophenyl)cyclopentan-1-amine) .

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOJANZHQTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)cyclopentan-1-amine typically involves several steps. One common method includes the reaction of 4-fluorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate, which is then reduced to yield the desired amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(4-Fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

2-(4-Fluorophenyl)cyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

1-(4-Fluorophenyl)cyclopentan-1-amine
  • Structure : Fluorophenyl and amine groups are both at the 1-position of the cyclopentane ring.
  • Molecular Weight : 179.24 g/mol .
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
  • Structure : Fluorophenyl group at the 2-position of a cyclopropane ring; hydrochloride salt form.
  • Molecular Weight : 167.64 g/mol (free base) .
  • Key Difference : The smaller cyclopropane ring increases molecular rigidity, while the ortho-fluorine substituent introduces steric hindrance and electronic effects distinct from the para-substituted analog .
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
  • Structure : Trifluoromethyl (CF₃) group replaces fluorine at the para position.
  • Molecular Weight : 229.24 g/mol .
  • Key Difference : The electron-withdrawing CF₃ group enhances lipophilicity and may influence metabolic stability compared to fluorine .
2-(4-Chlorophenyl)cyclopropan-1-amine
  • Structure : Chlorine replaces fluorine; cyclopropane backbone.
  • Molecular Weight : 167.64 g/mol .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituent Position Halogen/Group Purity
2-(4-Fluorophenyl)cyclopentan-1-amine C₁₁H₁₄FN 179.24 Cyclopentane 1-amine, 2-aryl F (para) ≥98%
1-(4-Fluorophenyl)cyclopentan-1-amine C₁₁H₁₄FN 179.24 Cyclopentane 1-amine, 1-aryl F (para) ≥98%
2-(2-Fluorophenyl)cyclopropan-1-amine C₉H₁₁ClFN 167.64 Cyclopropane 1-amine, 2-aryl F (ortho) 95%
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine C₁₂H₁₄F₃N 229.24 Cyclopentane 1-amine, 1-aryl CF₃ (para) N/A
2-(4-Chlorophenyl)cyclopropan-1-amine C₉H₁₀ClN 167.64 Cyclopropane 1-amine, 2-aryl Cl (para) ≥95%

Key Research Findings

Ring Size Effects :

  • Cyclopentane derivatives (e.g., this compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 2-(4-chlorophenyl)cyclopropan-1-amine), which may influence their interaction with biological targets .

Substituent Electronic Effects :

  • Para-fluorinated phenyl groups (as in the target compound) provide moderate electron-withdrawing effects, whereas trifluoromethyl groups (e.g., in 1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine) significantly increase lipophilicity and metabolic resistance .

Halogen-Specific Interactions :

  • Chlorine’s larger size and polarizability (vs. fluorine) may enhance van der Waals interactions in 2-(4-chlorophenyl)cyclopropan-1-amine, though at the cost of increased molecular weight .

Biological Activity

2-(4-Fluorophenyl)cyclopentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C11_{11}H14_{14}FN
IUPAC Name: this compound
Canonical SMILES: C1CC(C(C1)N)C2=CC=C(C=C2)F

The compound features a cyclopentanamine structure with a fluorophenyl substituent, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl chloride with cyclopentanone in the presence of a base, followed by reduction to yield the amine product. This multi-step process allows for the incorporation of the fluorophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. It has been shown to modulate various biochemical pathways, which can lead to both therapeutic and adverse effects depending on the context of its use.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects: Studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production in microglial cells, suggesting potential applications in neuroinflammatory conditions .
  • Neuroprotective Properties: In models of neuroinflammation, it has been observed to protect against cell death and promote cellular viability, indicating its potential as a neuroprotective agent .
  • Cytotoxicity Assessment: The compound's cytotoxic effects were evaluated using assays like MTT, showing varying levels of cell viability across different concentrations. Compounds structurally related to this compound exhibited IC50_{50} values indicating their effectiveness in inhibiting cell proliferation under certain conditions .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Microglial Cell Studies:
    • In experiments involving mouse microglial N9 cells, this compound was found to significantly reduce the production of TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS), showcasing its anti-inflammatory potential .
  • Cardiotoxicity Models:
    • In cardiomyocyte models treated with doxorubicin, derivatives of this compound showed protective effects against doxorubicin-induced cytotoxicity, enhancing cell viability significantly compared to untreated controls .

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity and reactivity:

CompoundStructureBiological Activity
2-(4-Chlorophenyl)cyclopentan-1-amineChlorine instead of fluorineDifferent reactivity profile
2-(4-Bromophenyl)cyclopentan-1-amineBromine substituentAltered binding affinity
2-(4-Methylphenyl)cyclopentan-1-amineMethyl groupVaried pharmacokinetics

These comparisons highlight how subtle changes in molecular structure can significantly impact biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)cyclopentan-1-amine
Reactant of Route 2
2-(4-Fluorophenyl)cyclopentan-1-amine

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